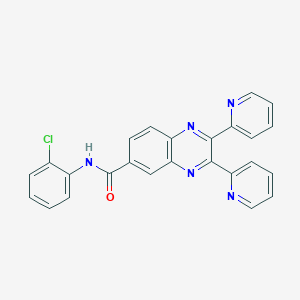
N,N-diethyl-N'-(4-phenyl-1,3-thiazol-2-yl)-1,4-benzenediamine hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diethyl-N'-(4-phenyl-1,3-thiazol-2-yl)-1,4-benzenediamine hydrobromide, also known as DRDE-30, is a chemical compound that has been widely used in scientific research due to its various properties. DRDE-30 is a potent inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme that plays a crucial role in DNA damage repair and cell survival.
Wirkmechanismus
N,N-diethyl-N'-(4-phenyl-1,3-thiazol-2-yl)-1,4-benzenediamine hydrobromide acts as a competitive inhibitor of PARP, binding to the active site of the enzyme and preventing it from catalyzing the transfer of ADP-ribose units to target proteins. This inhibition leads to the accumulation of DNA damage and ultimately cell death. N,N-diethyl-N'-(4-phenyl-1,3-thiazol-2-yl)-1,4-benzenediamine hydrobromide has been shown to be a potent inhibitor of PARP, with an IC50 value of 0.12 μM.
Biochemical and Physiological Effects:
N,N-diethyl-N'-(4-phenyl-1,3-thiazol-2-yl)-1,4-benzenediamine hydrobromide has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effect on PARP, N,N-diethyl-N'-(4-phenyl-1,3-thiazol-2-yl)-1,4-benzenediamine hydrobromide has been shown to induce apoptosis in cancer cells, inhibit tumor growth in animal models, and enhance the efficacy of chemotherapy and radiation therapy. N,N-diethyl-N'-(4-phenyl-1,3-thiazol-2-yl)-1,4-benzenediamine hydrobromide has also been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of inflammatory and neurological diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N,N-diethyl-N'-(4-phenyl-1,3-thiazol-2-yl)-1,4-benzenediamine hydrobromide has several advantages for lab experiments. It is a potent and specific inhibitor of PARP, making it a valuable tool for studying the role of PARP in DNA damage repair and cell survival. N,N-diethyl-N'-(4-phenyl-1,3-thiazol-2-yl)-1,4-benzenediamine hydrobromide is also relatively easy to synthesize and purify, making it readily available for research purposes. However, N,N-diethyl-N'-(4-phenyl-1,3-thiazol-2-yl)-1,4-benzenediamine hydrobromide has some limitations as well. It has low solubility in water, which can make it difficult to use in certain experiments. In addition, N,N-diethyl-N'-(4-phenyl-1,3-thiazol-2-yl)-1,4-benzenediamine hydrobromide can have off-target effects on other enzymes and proteins, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of N,N-diethyl-N'-(4-phenyl-1,3-thiazol-2-yl)-1,4-benzenediamine hydrobromide. One area of research is the development of new PARP inhibitors with improved efficacy and specificity. Another area of research is the identification of biomarkers that can predict the response of cancer cells to PARP inhibitors, which can help to personalize cancer treatment. In addition, N,N-diethyl-N'-(4-phenyl-1,3-thiazol-2-yl)-1,4-benzenediamine hydrobromide and other PARP inhibitors are being studied in combination with other therapies, such as immunotherapy, to enhance their efficacy. Finally, N,N-diethyl-N'-(4-phenyl-1,3-thiazol-2-yl)-1,4-benzenediamine hydrobromide and other PARP inhibitors are being studied in the treatment of other diseases, such as inflammatory and neurological diseases, where PARP has been shown to play a role.
Synthesemethoden
N,N-diethyl-N'-(4-phenyl-1,3-thiazol-2-yl)-1,4-benzenediamine hydrobromide can be synthesized by the reaction of 2-amino-4-phenylthiazole with N,N-diethyl-1,4-phenylenediamine in the presence of hydrobromic acid. The synthesis method has been described in detail in the literature and involves several steps of purification and characterization to obtain a pure form of N,N-diethyl-N'-(4-phenyl-1,3-thiazol-2-yl)-1,4-benzenediamine hydrobromide.
Wissenschaftliche Forschungsanwendungen
N,N-diethyl-N'-(4-phenyl-1,3-thiazol-2-yl)-1,4-benzenediamine hydrobromide has been extensively used in scientific research as a PARP inhibitor. PARP inhibitors have been shown to be effective in the treatment of various types of cancer, including breast, ovarian, and prostate cancer. N,N-diethyl-N'-(4-phenyl-1,3-thiazol-2-yl)-1,4-benzenediamine hydrobromide has also been used in the study of DNA damage repair mechanisms and the role of PARP in cell survival. In addition, N,N-diethyl-N'-(4-phenyl-1,3-thiazol-2-yl)-1,4-benzenediamine hydrobromide has been used in the development of new drugs and therapies for cancer and other diseases.
Eigenschaften
IUPAC Name |
4-N,4-N-diethyl-1-N-(4-phenyl-1,3-thiazol-2-yl)benzene-1,4-diamine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3S.BrH/c1-3-22(4-2)17-12-10-16(11-13-17)20-19-21-18(14-23-19)15-8-6-5-7-9-15;/h5-14H,3-4H2,1-2H3,(H,20,21);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCAWCMYAWPOOEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=CC=C3.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5934926 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclopropyl-4-methoxy-3-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5153098.png)
![4-{[(3-chlorophenyl)amino]methylene}-2-(4-nitrophenyl)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5153101.png)
![2-[5-(2-methoxy-5-nitrophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]phenol](/img/structure/B5153114.png)
![2-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}pyrimidine](/img/structure/B5153118.png)
![2,2,3,3-tetrafluoropropyl 4-[(4-acetylphenyl)amino]-4-oxobutanoate](/img/structure/B5153123.png)

![2-{2-[(3,4-dichlorophenyl)thio]ethyl}-1-(2-oxo-2-phenylethyl)pyridinium bromide](/img/structure/B5153133.png)

![N,N'-[methylenebis(2-cyano-4,1-phenylene)]diacetamide](/img/structure/B5153142.png)
![ethyl 1-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxylate](/img/structure/B5153166.png)

![N-(5-methyl-3-isoxazolyl)-4-[(4-phenyl-1-piperazinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5153178.png)

![N-({[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B5153196.png)